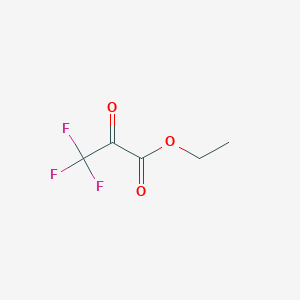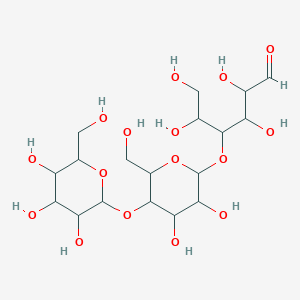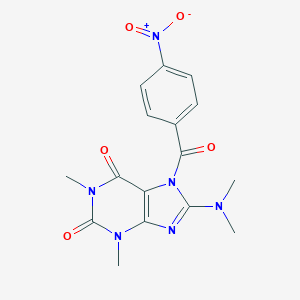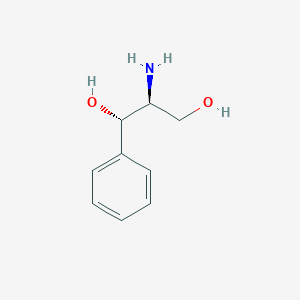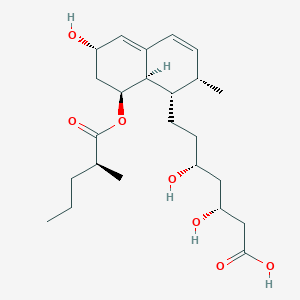
DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pravastatin is a member of the drug class of statins, used for lowering cholesterol and preventing cardiovascular disease . It is derived from microbial transformation of mevastatin .
Synthesis Analysis
Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .Molecular Structure Analysis
The chemical structure of pravastatin consists of a hexahydronaphthalene ring functionalized as a methylbutyrate ester . The molecular formula of pravastatin is C23H36O7 .Chemical Reactions Analysis
The stability of pravastatin as a pure active substance and as a tablet was compared by means of kinetic data, and the results suggested that in the solid pharmaceutical formulation, pravastatin has an increased stability compared to the pure active substance .Physical And Chemical Properties Analysis
Pravastatin is an odorless, white to off-white, fine or crystalline powder . The molecular weight of pravastatin is 424.5 g/mol .科学的研究の応用
Pravastatin's Pharmacological Properties
Pravastatin is recognized for its cholesterol-lowering capabilities, acting as an HMG-CoA reductase inhibitor. It effectively reduces plasma cholesterol levels by inhibiting the synthesis of cholesterol and increasing the catabolism of low-density lipoprotein (LDL). This action results in significant reductions in total and LDL-cholesterol levels, benefiting patients with both familial and nonfamilial hypercholesterolemia. Its efficacy extends to increasing high-density lipoprotein (HDL) cholesterol levels and decreasing total triglycerides, albeit not in a dose-dependent manner. Pravastatin's pharmacological profile is notable for its comparability and, in some instances, superiority to other lipid-lowering agents such as bezafibrate, clinofibrate, and simvastatin, especially when considering its effect on HDL-cholesterol and triglycerides levels. The combined treatment with pravastatin and bile acid sequestrants like cholestyramine enhances cholesterol-lowering effects while mitigating the increase in triglyceride levels observed with bile acid sequestrant therapy alone (McTavish & Sorkin, 1991).
Therapeutic Potential Beyond Hypercholesterolemia
Pravastatin's therapeutic potential extends beyond merely lowering cholesterol levels. It has been observed to confer benefits in various patient populations, including the elderly, by significantly reducing coronary events. This is particularly relevant given the high risk of coronary heart disease within this demographic. The evidence from long-term studies such as the PROSPER, CARE, and LIPID trials underscores pravastatin's role in reducing mortality and morbidity associated with coronary heart disease among older adults. The well-tolerated nature of pravastatin, alongside minimal therapy-related adverse effects, positions it as a favorable option for primary or secondary prevention in individuals with or at high risk of developing coronary heart disease (Bang & Goa, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARPWNSGRMMWII-SJINMKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |
CAS RN |
159345-66-1 |
Source


|
| Record name | DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

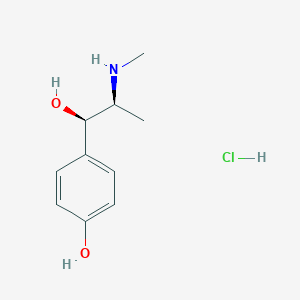
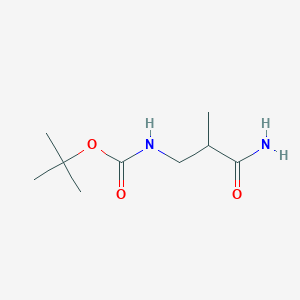
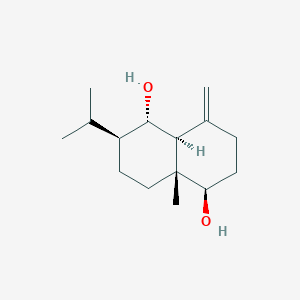
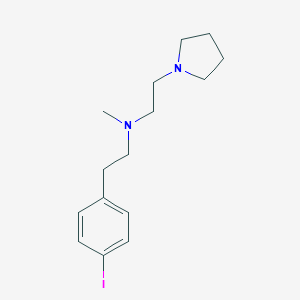
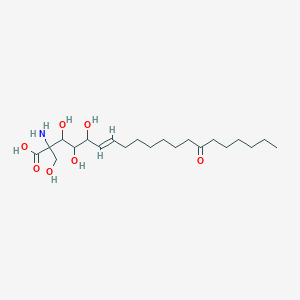
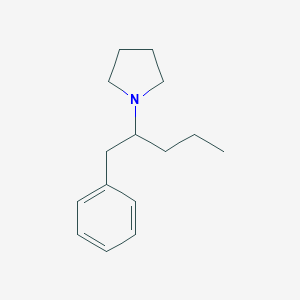
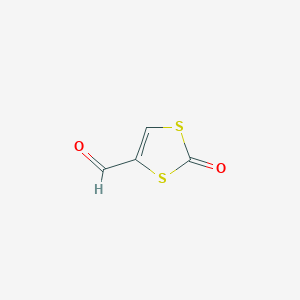
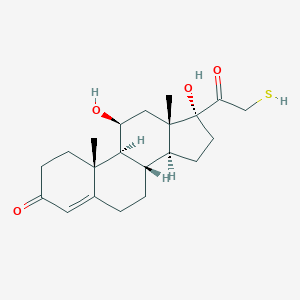
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)

